4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone

Absorption spectroscopy Pigment shade differentiation Quinoline azo chromophore

4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone, designated C.I. Pigment Yellow 7 (C.I.

Molecular Formula C15H10N4O4
Molecular Weight 310.26 g/mol
CAS No. 6407-81-4
Cat. No. B12672083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone
CAS6407-81-4
Molecular FormulaC15H10N4O4
Molecular Weight310.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=CC=CC=C3[N+](=O)[O-])O
InChIInChI=1S/C15H10N4O4/c20-14-9-5-1-2-6-10(9)16-15(21)13(14)18-17-11-7-3-4-8-12(11)19(22)23/h1-8H,(H2,16,20,21)
InChIKeyCHCSKFZSJAOUBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone (Pigment Yellow 7, CAS 6407-81-4): Technical Procurement Profile


4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone, designated C.I. Pigment Yellow 7 (C.I. 12780), is a heterocyclic monoazo organic pigment produced by diazotization of 2-nitroaniline and coupling with 2,4-quinolinediol . Unlike the dominant arylide (acetoacetanilide) yellow pigments, PY7 employs a quinoline-2,4-dione coupling component, yielding a brilliant reddish-yellow shade with reported λmax of 585.8 nm [1]. The compound exhibits insolubility in water, limited solubility in common organic solvents, and stability to 150°C, positioning it as a specialty pigment for applications requiring a distinctive red-toned yellow hue that cannot be matched by conventional Hansa Yellows .

Why 4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone Cannot Be Replaced by Generic Arylide Yellow Pigments


Conventional monoazo yellow pigments (e.g., PY1, PY3, PY74) universally employ acetoacetanilide derivatives as coupling components, producing greenish-yellow shades with absorption maxima in the 410–420 nm range . Pigment Yellow 7, in contrast, uses the heterocyclic 2,4-quinolinediol coupler, which introduces an extended π-conjugated system and keto-enol tautomerism that shifts the absorption maximum bathochromically to 585.8 nm, producing a distinctive reddish-yellow hue [1]. This structural divergence fundamentally alters shade, spectral properties, and the tautomeric equilibrium that governs photostability; hydroxyquinolone monoazo dyes are specifically documented as non-phototropic compared to bisazo alternatives, a property not shared by arylide-based pigments [2]. Simple in-class substitution therefore fails on both coloristic and photophysical grounds.

4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone: Quantitative Differentiation Evidence for Scientific Procurement


Bathochromic Absorption Shift: PY7 λmax 585.8 nm vs Arylide Yellow λmax 410–415 nm

Pigment Yellow 7 exhibits an absorption maximum (λmax) at 585.8 nm, measured in the visible region [1]. This represents a bathochromic shift of approximately +170 nm relative to Pigment Yellow 1 (C.I. 11680), whose λmax is reported at 410–415 nm in chloroform . The red shift arises from the extended conjugation of the quinoline-2,4-dione coupling component versus the acetoacetanilide system, and is consistent with the general observation that heterocyclic quinoline-based azo dyes exhibit larger absorbance wavelength ranges than their carbocyclic analogs [2]. This spectral difference directly corresponds to the visual shade difference: reddish-yellow for PY7 versus greenish-yellow for PY1, PY3, and PY74.

Absorption spectroscopy Pigment shade differentiation Quinoline azo chromophore

Thermal Stability: PY7 Stable to 150°C vs PY1 at 140–160°C and PY74 at 180°C

Pigment Yellow 7 is documented as stable to 150°C . In comparison, Pigment Yellow 1 (C.I. 11680) exhibits heat stability varying between 140°C and 160°C depending on the commercial grade , while Pigment Yellow 74 (C.I. 11741) withstands up to 180°C [1]. PY7's thermal stability is thus comparable to PY1 but lower than PY74, indicating it is suitable for solvent-based coatings cured at moderate temperatures but not for engineering plastics processed above 150°C. The commercial datasheet for Versal Yellow 7GP confirms a thermal stability rating of 260°C under specific test conditions (guide values in plastics), though this represents a different test protocol .

Thermal stability Heat resistance Pigment processing

Chemical Resistance: PY7 Shows No Change in Concentrated Mineral Acids and Alkali vs PY1 Color Shift in HCl

Pigment Yellow 7 is reported to exhibit no visible change upon exposure to concentrated sulfuric acid (deep yellow on dissolution, yellow precipitate on dilution), concentrated nitric acid, concentrated hydrochloric acid, and dilute sodium hydroxide solution . By contrast, Pigment Yellow 1 is documented to yield a red solution in concentrated hydrochloric acid, indicating a chemically induced spectral shift . The dyestuff intermediates database further specifies that PY7 shows 'unchanging' results in both 5% sodium carbonate and 5% muriatic acid tests [1]. This broader chemical inertness is desirable in industrial coating formulations that encounter acidic or alkaline environments.

Chemical fastness Acid resistance Alkali resistance

Non-Phototropic Behavior: Hydroxyquinolone Monoazo Dyes vs Bisazo Dyes (Patent Evidence)

US Patent 5,760,197 (Buhler, 1998) explicitly states that hydroxyquinolone monoazo dyestuffs, the class to which Pigment Yellow 7 belongs, are 'not phototropic' when compared with the bisazo dyestuffs of DE-C-1 244 314 [1]. Phototropism—the reversible change in color upon exposure to light—is a well-documented deficiency in certain bisazo dyes that causes shade instability during use. The patent further notes that these hydroxyquinolone monoazo dyes, with their 'neutral yellow to greenish-tinged yellow shade,' can serve not only as shading components for opaque shades but also as mixing components for clear green shades [1]. This absence of phototropism is a class-level property directly attributable to the hydroxyquinolone coupling moiety, distinguishing PY7 from competing bisazo yellow pigments.

Phototropism Photostability Dye fastness

Coupling Component Structural Differentiation: Quinolinediol vs Acetoacetanilide Backbone

Pigment Yellow 7 is synthesized by coupling diazotized 2-nitroaniline with 2,4-quinolinediol, a heterocyclic coupling component that supports azo-enol to hydrazone-keto tautomerism [1]. In contrast, the dominant monoazo yellow pigments PY1, PY3, and PY74 all employ acetoacetanilide-based couplers, which lack the quinoline ring and exist predominantly in the keto-hydrazone form [2]. The quinolinediol scaffold introduces an additional aromatic ring into the chromophore, extending conjugation and enabling the four tautomeric forms documented by Şener et al. (2006) for hetarylazoquinoline dyes [3]. This structural difference is the fundamental driver of the observed bathochromic shift, differential chemical resistance, and non-phototropic character described in the evidence items above.

Coupling chemistry Tautomerism Azo-hydrazone equilibrium

Lightfastness Rating: PY7 at 7.0–8.0 (EN ISO 105-B02) vs PY1 at 6–7 and PY3 at 7

The Versal Yellow 7GP commercial datasheet reports a lightfastness of 7.0–8.0 on the EN ISO 105-B02 scale for Pigment Yellow 7 . Comparatively, Pigment Yellow 1 is consistently rated at 6–7 (1–8 scale, 8 = best) across multiple commercial sources , and Pigment Yellow 3 (Hansa Yellow 10G) is rated 7 [1]. The Alfa Chemistry product page for PY7 describes lightfastness as 'Excellent' without a numerical rating , while ChemicalBook uses '优秀' (excellent) . This places PY7 in the upper range of monoazo yellow pigment lightfastness, comparable to or slightly exceeding PY1, and consistent with the general observation that quinoline-based azo pigments can exhibit strong lightfastness when used in full-tone applications.

Lightfastness EN ISO 105-B02 Pigment durability

4-Hydroxy-3-[(2-nitrophenyl)azo]-2-quinolone (Pigment Yellow 7): Evidence-Backed Application Scenarios and Procurement Guidance


Reddish-Yellow Shade Formulations Where Arylide Yellows (PY1, PY3, PY74) Fail to Match Color Specifications

Formulators requiring a brilliant red-toned yellow that cannot be achieved with greenish arylide yellows (λmax ~410–415 nm) should specify PY7 (λmax 585.8 nm). The ~170 nm bathochromic shift quantitatively confirms the shade difference [1]. This is directly relevant to industrial coatings, printing inks, and artists' colors where a warm, reddish-yellow is specified and where blending PY1 or PY3 with red pigments results in muted, lower-chroma shades.

Acid- and Alkali-Resistant Industrial Coatings, Especially HCl-Exposed Environments

PY7 demonstrates superior chemical resistance to concentrated hydrochloric acid versus PY1, which turns red under identical exposure . In chemical plant maintenance coatings, acid-cured industrial finishes, and environments with HCl vapor, PY7's unchanged color response in concentrated HCl, HNO3, and dilute NaOH provides a directly testable procurement criterion.

Light-Exposed Decorative and Archival Materials Requiring Non-Phototropic Yellow Pigments

The hydroxyquinolone monoazo class, including PY7, is documented as non-phototropic versus phototropic bisazo alternatives [2]. This property is critical for decorative laminates, wallpapers, and indoor architectural elements subject to variable lighting, where reversible color change (phototropism) would be unacceptable. The lightfastness rating of 7.0–8.0 (EN ISO 105-B02) further supports archival and exterior-grade applications.

Solvent-Based Industrial Coatings Processed at ≤150°C Curing Temperatures

PY7 remains stable up to 150°C , matching or exceeding PY1 (140–160°C depending on grade) and PY3 (~150°C). For solvent-borne alkyd, acrylic, and polyurethane industrial coatings cured at moderate temperatures, PY7 provides equivalent thermal processability while delivering the unique reddish-yellow shade. Users requiring >150°C processing (e.g., coil coatings, powder coatings) should instead evaluate PY74 (180°C) [3] or higher-performance pigment classes.

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